5-(Cyclohexyloxy)-2-isopropoxyphenol

Description

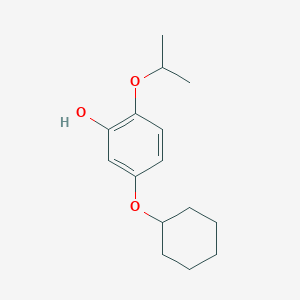

5-(Cyclohexyloxy)-2-isopropoxyphenol is a phenolic derivative featuring a cyclohexyloxy group at position 5 and an isopropoxy substituent at position 2 of the benzene ring. The compound’s dual ether substituents likely influence its solubility, stability, and metabolic pathways compared to simpler phenolic derivatives.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

5-cyclohexyloxy-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C15H22O3/c1-11(2)17-15-9-8-13(10-14(15)16)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3 |

InChI Key |

IVWVXSIUGDUGSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-isopropoxyphenol typically involves the reaction of cyclohexanol with 2-isopropoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-isopropoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers, esters, or other derivatives.

Scientific Research Applications

5-(Cyclohexyloxy)-2-isopropoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Isopropoxyphenol

Molecular Formula : C₉H₁₂O₂

Key Features :

- Lacks the cyclohexyloxy group present in the target compound.

- Acts as a urinary metabolite of the carbamate insecticide propoxur and environmental degradation product .

Research Findings : - Urinary levels in the general population are typically below detection limits (NHANES 1999–2002), but pesticide applicators exhibit elevated concentrations (45–306 µg/g creatinine) .

- The absence of the cyclohexyloxy group in 2-isopropoxyphenol likely results in faster renal clearance and lower lipophilicity compared to 5-(Cyclohexyloxy)-2-isopropoxyphenol.

Dihydrocapsaicin

Molecular Formula: C₁₈H₂₉NO₃ Key Features:

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Molecular Formula : C₁₄H₁₂O₃

Key Features :

Cyclohexyl Methyl Methylphosphonate

Molecular Formula : C₈H₁₇O₃P

Key Features :

- An organophosphorus compound with a cyclohexyl group and methylphosphonate ester . Comparison:

- The phosphonate group in this compound confers hydrolytic stability, whereas this compound’s ether linkages may be more susceptible to enzymatic or environmental degradation.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Metabolic Pathways: The cyclohexyloxy group in this compound may slow metabolism compared to 2-isopropoxyphenol, leading to bioaccumulation risks .

- Environmental Persistence : Structural analogs like cyclohexyl methyl phosphonate exhibit resistance to hydrolysis, suggesting similar stability in the target compound .

- Toxicity Data: No direct toxicological studies on this compound are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.